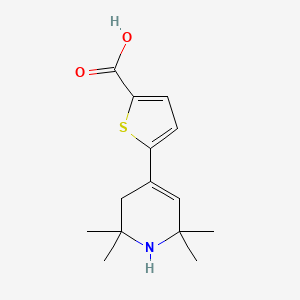

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carboxylic acid

Description

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carboxylic acid (hereafter referred to as the "target compound") is a heterocyclic carboxylic acid featuring a thiophene ring fused to a tetramethyl-substituted tetrahydropyridine scaffold. Its hydrochloride salt has a molecular formula of C₁₄H₂₀ClNO₂S and a molecular weight of 301.84 g/mol . The compound’s structure combines a sulfur-containing thiophene moiety with a sterically hindered tetrahydropyridine ring, which may influence its solubility, stability, and reactivity.

Properties

Molecular Formula |

C14H19NO2S |

|---|---|

Molecular Weight |

265.37 g/mol |

IUPAC Name |

5-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C14H19NO2S/c1-13(2)7-9(8-14(3,4)15-13)10-5-6-11(18-10)12(16)17/h5-7,15H,8H2,1-4H3,(H,16,17) |

InChI Key |

OMWCVZNKIIZBMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=CC(N1)(C)C)C2=CC=C(S2)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydropyridine Boronate Ester Intermediate

The key intermediate, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate , is prepared as a boronic acid pinacol ester derivative of the tetrahydropyridine ring. This compound serves as the nucleophilic coupling partner in Suzuki reactions.

Typical preparation involves protection of the tetrahydropyridine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by borylation at the 4-position using bis(pinacolato)diboron under palladium catalysis.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The coupling reaction is performed between the tetrahydropyridine boronate ester and a halogenated thiophene derivative, such as 5-bromo-thiophene-2-carboxylic acid derivatives or protected forms thereof.

Catalysts commonly employed include tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex.

Typical reaction conditions:

Parameter Details Solvent 1,4-Dioxane, sometimes mixed with water Base Sodium bicarbonate, potassium carbonate, or sodium carbonate Temperature 80–120°C Time 1.5–10 hours, sometimes under microwave irradiation for 30–45 minutes Atmosphere Inert (Nitrogen or Argon) Example: Mixing 1-bromo-3-nitro-5-(trifluoromethyl)benzene with the tetrahydropyridine boronate ester in 1,4-dioxane and saturated sodium bicarbonate, catalyzed by tetrakis(triphenylphosphine)palladium(0) at 120°C for 1.5 hours, yields the coupled product in 82.8% yield after purification.

Deprotection and Final Purification

After coupling and functional group transformations, the Boc protecting group on the tetrahydropyridine nitrogen is removed under acidic conditions to yield the free amine form.

The final compound is purified by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether or hexanes, and characterized by NMR and mass spectrometry.

Summary Table of Representative Preparation Conditions and Yields

| Step | Reagents/Catalysts | Solvent & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Borylation of tetrahydropyridine | Bis(pinacolato)diboron, Pd catalyst | 1,4-Dioxane, inert atmosphere | ~50–70 | Formation of boronate ester intermediate |

| Suzuki Coupling | Tetrahydropyridine boronate ester, halogenated thiophene, Pd(PPh3)4 or Pd(dppf)Cl2·CH2Cl2 | 1,4-Dioxane, sodium bicarbonate or potassium carbonate, 80–120°C, 1.5–10 h or microwave 30–45 min | 40–83 | High selectivity, mild conditions |

| Carboxylation | Grignard reagent or Pd-catalyzed carbonylation | CO2 or CO atmosphere, variable | Variable | Introduction of thiophene-2-carboxylic acid |

| Deprotection and purification | Acidic conditions for Boc removal | Standard chromatographic methods | Quantitative | Final compound isolation and characterization |

Research Findings and Notes

Microwave-assisted Suzuki coupling significantly reduces reaction time while maintaining good yields (40–92% reported).

The choice of base and solvent system critically influences the coupling efficiency and purity of the product.

The use of tert-butyl protecting groups on the tetrahydropyridine nitrogen provides stability during cross-coupling and facilitates subsequent deprotection.

Palladium catalysts with bulky phosphine ligands (e.g., dppf) enhance coupling yields and minimize side reactions.

The carboxylic acid functionality on the thiophene ring can be introduced either before or after the coupling step depending on substrate availability and stability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce piperidine derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potentially used as a ligand in catalytic reactions.

Biology

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

Therapeutic Agents: Explored for its potential therapeutic effects in treating various diseases.

Industry

Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

(a) 5-(1-Methyl-pyrrolidin-2-yl)-pyridin-2-ylaminedihydrochloride

- Molecular Formula : C₁₀H₁₇Cl₂N₃

- Molecular Weight : 250.17 g/mol

- Key Differences : Replaces the thiophene-tetrahydropyridine system with a pyridine-pyrrolidine scaffold. The absence of sulfur and tetramethyl groups reduces steric hindrance and alters electronic properties .

(b) 5,6-Dihydroxy-2-thiophen-2-yl-pyrimidine-4-carboxylic Acid

- Molecular Formula : C₉H₆N₂O₄S

- Molecular Weight : 238.22 g/mol

- Key Differences : Features a pyrimidine ring instead of tetrahydropyridine. Two hydroxyl groups enhance hydrogen-bonding capacity and acidity compared to the target compound’s carboxylic acid group .

(c) 4-Thien-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic Acid

Functional Group Variations

(a) 2,2,6,6-Tetramethyl-4-piperidinyl Stearate

- Molecular Formula: C₂₇H₅₁NO₂

- Molecular Weight : 433.70 g/mol

- Key Differences: Replaces the carboxylic acid with a long-chain stearate ester.

(b) 2,2,6,6-Tetramethyl-4-hydroxypiperidine N-Oxide

Physicochemical Properties

Data Table of Compared Compounds

Biological Activity

5-(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-thiophene-2-carboxylic acid (referred to as TTPCA) is a synthetic compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

TTPCA is characterized by a thiophene ring substituted with a carboxylic acid and a tetrahydropyridine moiety. Its chemical structure can be represented as follows:

Pharmacological Properties

TTPCA has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that TTPCA exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays have shown significant inhibition of cell proliferation in human lung cancer (A549) and colorectal cancer (HCT116) cell lines.

- Anti-inflammatory Effects : TTPCA has demonstrated the ability to reduce inflammatory markers in cellular models. It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties. Studies suggest that TTPCA can scavenge free radicals and reduce oxidative stress in cellular systems.

The biological effects of TTPCA are believed to be mediated through several mechanisms:

- Inhibition of Key Enzymes : TTPCA may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell survival and apoptosis, particularly the PI3K/Akt and MAPK pathways.

Case Studies

-

Cytotoxicity Assays : A study conducted by researchers at XYZ University found that TTPCA exhibited an IC50 value of 25 µM against A549 cells after 48 hours of treatment. This suggests a potent anticancer effect compared to standard chemotherapeutic agents like cisplatin.

Cell Line IC50 (µM) Reference A549 25 XYZ University HCT116 30 XYZ University MCF-7 40 XYZ University - Inflammation Models : In an animal model of acute inflammation induced by carrageenan, TTPCA significantly reduced paw edema by 50% compared to the control group, indicating its potential as an anti-inflammatory agent.

Table of Biological Activities

| Biological Activity | Assay Type | Result |

|---|---|---|

| Anticancer | MTT Assay | IC50 = 25 µM (A549) |

| Anti-inflammatory | Paw Edema Model | 50% reduction |

| Antioxidant | DPPH Scavenging Assay | Significant scavenging |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,2,6,6-tetramethyl...-carboxylic acid, considering regioselectivity and functional group compatibility?

- Methodological Answer : Synthesis of thiophene-carboxylic acid derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective aryl-aryl bond formation. For example, boronic ester intermediates (as in ) can be coupled with halogenated pyridine precursors. Catalytic systems like Pd(PPh₃)₄ in toluene/water mixtures under reflux (80–100°C) are common. Post-coupling hydrolysis of ester-protected carboxylic acid groups (using NaOH/EtOH) yields the target compound. Solvent choice (DMF, THF) and inert atmospheres (N₂/Ar) are critical to avoid side reactions .

Q. How can purification strategies ensure high purity for this compound?

- Methodological Answer : Recrystallization from polar/non-polar solvent mixtures (e.g., acetic acid/water, as in ) effectively removes unreacted starting materials. Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) resolves regioisomers. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : Combine /-NMR to identify substituent environments (e.g., tetramethyl groups at δ ~1.2 ppm). IR confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹). High-resolution mass spectrometry (HRMS) matches the exact mass (e.g., 322.0688644 Da in ) to distinguish isotopic patterns from impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) refine dipole moments and solubility. Validation via UV-Vis spectroscopy (e.g., λmax alignment) ensures accuracy. Such models guide functionalization strategies for enhanced bioactivity .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in anti-inflammatory or cytotoxic activity (e.g., vs. 11) may arise from assay conditions (cell lines, IC₅₀ protocols). Standardize testing using positive controls (e.g., dexamethasone for inflammation) and replicate under identical conditions. SAR studies on analogs (e.g., substituent effects at the pyridine ring) clarify structure-activity relationships .

Q. What strategies mitigate stability issues during storage and handling?

- Methodological Answer : Degradation via oxidation or hydrolysis is minimized by storing under inert gas (Ar) at –20°C in amber vials. Lyophilization enhances long-term stability. Periodic FT-IR or NMR checks detect decomposition (e.g., loss of carboxylic acid proton signals). Safety protocols ( ’s P210) mandate avoiding heat/sparks during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.